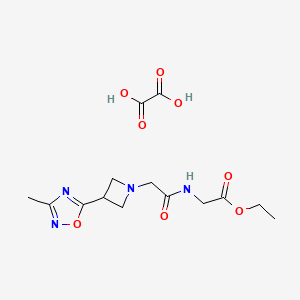

Ethyl 2-(2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)acetate oxalate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “Ethyl 2-(2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)acetate oxalate” is a complex organic molecule. It contains an oxadiazole ring, which is a five-membered heterocyclic molecule possessing two carbon, two nitrogen, and one oxygen atom . The molecule also contains an azetidine ring, which is a four-membered heterocyclic ring containing three carbon atoms and one nitrogen atom. The presence of these rings and their substituents contribute to the properties and potential applications of this compound.

Molecular Structure Analysis

The molecular structure of this compound is determined by its constituent atoms and the bonds between them. The InChI code for a similar compound, ethyl (3-methyl-1,2,4-oxadiazol-5-yl)acetate, is 1S/C7H10N2O3/c1-3-11-7(10)4-6-8-5(2)9-12-6/h3-4H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reaction conditions and the other reactants involved. Oxadiazoles have been known to participate in a variety of reactions due to the presence of the heterocyclic ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For a similar compound, ethyl (3-methyl-1,2,4-oxadiazol-5-yl)acetate, the molecular weight is 170.17 . It is a liquid at room temperature .Scientific Research Applications

Antiviral Applications

The indole nucleus, which is structurally related to the compound , has been found to possess significant antiviral properties. For instance, derivatives such as 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate have shown inhibitory activity against influenza A, suggesting that similar compounds could be synthesized with the Ethyl 2-(2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)acetate oxalate structure to explore potential antiviral applications .

Anti-inflammatory Properties

Indole derivatives are known for their anti-inflammatory activities. By incorporating the Ethyl 2-(2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)acetate oxalate scaffold into new molecules, researchers can develop novel anti-inflammatory agents that could be more effective or have fewer side effects than current medications .

Anticancer Research

The indole scaffold is prevalent in many synthetic drug molecules used for cancer treatment. The unique structure of Ethyl 2-(2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)acetate oxalate could be utilized to create new derivatives with potential anticancer properties, offering a new avenue for therapeutic development .

Antimicrobial Activity

Indole derivatives have been shown to possess antimicrobial properties. The compound could be investigated for its efficacy against various microbial strains, potentially leading to the development of new antimicrobial agents .

Antidiabetic Potential

Research has indicated that certain indole derivatives can exhibit antidiabetic activity. By studying the effects of Ethyl 2-(2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)acetate oxalate on glucose metabolism and insulin resistance, scientists could discover new treatments for diabetes .

Neuroprotective Effects

The indole nucleus is a key component in many compounds with neuroprotective effects. The compound Ethyl 2-(2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)acetate oxalate could be explored for its potential to protect neuronal cells from damage or degeneration, which is crucial in diseases like Alzheimer’s and Parkinson’s .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For a similar compound, ethyl (3-methyl-1,2,4-oxadiazol-5-yl)acetate, the hazard statements are H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

It is known that 1,2,4-oxadiazole derivatives, which are part of the compound’s structure, are frequently encountered in active pharmaceutical ingredients with various therapeutic focuses . They have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .

Mode of Action

It is known that the 1,2,4-oxadiazole ring is a well-known pharmacophore . The presence of the 1,2,4-oxadiazole ring in the compound suggests that it may interact with its targets through this pharmacophore. The compound may bind to its targets, leading to changes in their function.

Biochemical Pathways

It is known that 1,2,4-oxadiazole derivatives can affect various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . This suggests that the compound may affect multiple biochemical pathways, leading to a range of downstream effects.

Pharmacokinetics

The compound’s molecular weight is 17017 , which suggests that it may have good bioavailability as compounds with a molecular weight below 500 are generally well-absorbed .

Result of Action

Given the broad range of biological activities associated with 1,2,4-oxadiazole derivatives , it is likely that the compound could have multiple effects at the molecular and cellular level.

properties

IUPAC Name |

ethyl 2-[[2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetyl]amino]acetate;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O4.C2H2O4/c1-3-19-11(18)4-13-10(17)7-16-5-9(6-16)12-14-8(2)15-20-12;3-1(4)2(5)6/h9H,3-7H2,1-2H3,(H,13,17);(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAMLFOJNOAMQFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)CN1CC(C1)C2=NC(=NO2)C.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)acetate oxalate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]oxamide](/img/structure/B2754816.png)

![N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2754817.png)

![(2-Amino-3a,4,5,6,7,7a-hexahydrobenzo[b]thiophen-3-yl)(piperidin-1-yl)methanone](/img/structure/B2754820.png)

![Methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B2754823.png)

![2-(6-Morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 3-chlorobenzoate](/img/structure/B2754826.png)

![3-[(Dimethylcarbamoyl)amino]benzoic acid](/img/structure/B2754832.png)

![N-{(2r)-2-[2-(Hydroxyamino)-2-Oxoethyl]-4-Methylpentanoyl}-3-Methyl-L-Valyl-N-(2-Aminoethyl)-L-Alaninamide](/img/structure/B2754833.png)

![4-Methyl-6-(2-propoxyphenyl)-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2754835.png)

![1-(3-chlorophenyl)-4-cyclopropyl-6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2754836.png)